2-((4-Amino-2-nitrophenyl)amino)ethanol

Description

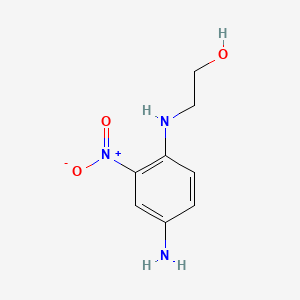

Chemical Identity: 2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 3 (INCI name), is an aromatic amine derivative with the molecular formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol . Its CAS number is 2871-01-4, and it is structurally characterized by a nitro group (-NO₂) at the 2-position and an amino group (-NH₂) at the 4-position of the benzene ring, with an ethanolamine side chain .

Applications: Primarily used as a semipermanent hair dye, HC Red No. 3 is incorporated into non-oxidative formulations at concentrations up to 3.0% . It belongs to the class of nonionic surfactants and functions as a colorant due to its ability to form stable complexes with keratin in hair .

Properties

IUPAC Name |

2-(4-amino-2-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGZVOLBULPDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Record name | HC RED 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021236 | |

| Record name | HC Red 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hc red 3 appears as fine dark maroon crystals or dark brown powder. (NTP, 1992), Dark maroon or dark brown solid; [CAMEO] | |

| Record name | HC RED 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Red 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | HC RED 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2871-01-4 | |

| Record name | HC RED 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Red 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2871-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Red #3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002871014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-amino-2-nitrophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HC Red 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-amino-2-nitroanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC RED NO. 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51CPX7M1SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HC RED #3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 to 262 °F (NTP, 1992) | |

| Record name | HC RED 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Nucleophilic Substitution with Ethylene Oxide

A foundational laboratory method involves the reaction of 4-amino-2-nitroaniline with ethylene oxide under alkaline conditions. The primary amine group attacks the electrophilic carbon of ethylene oxide, forming the ethanolamine side chain. Typical conditions include:

-

Solvent: Water or ethanol/water mixtures

-

Temperature: 60–80°C

-

Reaction Time: 8–12 hours

This method prioritizes simplicity but faces challenges in regioselectivity due to competing reactions at the nitro group.

Reductive Amination Pathways

Advanced routes employ reductive amination to improve selectivity. For example, 4-nitro-2-fluoronitrobenzene reacts with ethanolamine in the presence of a palladium catalyst, followed by hydrogenation to reduce the nitro group to an amine. Key parameters include:

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis utilizes continuous-flow reactors to enhance heat and mass transfer, critical for exothermic amination steps. A representative workflow includes:

| Step | Conditions | Purpose |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduce nitro group |

| Amination | Ethylene oxide, 70°C, 2–3 bar | Attach ethanolamine chain |

| Crystallization | Ethanol/water (1:3), -10°C | Purify crude product |

| Drying | Vacuum oven, 40°C, 12 hours | Remove residual solvents |

This method achieves >90% purity and scales to metric-ton quantities.

Catalytic Hydrogenation Optimization

Large-scale reduction of the nitro group employs Raney nickel or platinum oxide catalysts under moderate hydrogen pressure (4–6 bar). Critical factors include:

-

Catalyst Loading: 2–5 wt%

-

Temperature: 50–60°C

-

Solvent: Methanol or ethyl acetate

-

Byproduct Management: Filtration to remove catalyst residues

Reaction Mechanisms and Kinetic Analysis

Amination Step Kinetics

The reaction between 4-amino-2-nitroaniline and ethylene oxide follows second-order kinetics, with rate constants (k) ranging from 0.15–0.25 L·mol⁻¹·min⁻¹ at 70°C. The hydroxyl group in ethanol facilitates proton transfer, stabilizing the transition state.

Nitro Group Reduction

Catalytic hydrogenation proceeds via a Langmuir-Hinshelwood mechanism, where H₂ and the nitro compound adsorb onto the catalyst surface before reaction. The rate-determining step is the cleavage of the N–O bond, with activation energies of 45–50 kJ·mol⁻¹.

Process Optimization and Challenges

Scientific Research Applications

2-((4-Amino-2-nitrophenyl)amino)ethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-((4-Amino-2-nitrophenyl)amino)ethanol involves its interaction with biological molecules through its amino and nitro groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting cellular processes. The compound may target specific enzymes or receptors, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance : Solid .

- Solubility : Sparingly soluble in water .

- Purity: Commercial batches typically exhibit >98% purity by NMR and HPLC assays, with impurities including <0.5% (w/w) 2-[(4-Amino-2-nitrophenyl)amino]ethanol and <50 ppb N-Nitrosodiethanolamine .

Safety Profile: The International Agency for Research on Cancer (IARC) reported that HC Red No. 3 induced hepatocellular adenomas and carcinomas in male mice at high doses, though data for humans remain inconclusive .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, highlighting differences in substituents, physicochemical properties, and applications:

Key Research Findings

Reactivity and Stability: HC Red No. 3 exhibits greater thermal stability compared to 4-Amino-2-nitrophenol, which degrades at lower temperatures due to its phenolic -OH group . The introduction of a hydroxyethyl group (as in the ethyl-hydroxyethyl derivative) enhances solubility in polar solvents, making it more suitable for aqueous hair dye formulations .

4-Amino-2-nitrophenol is associated with higher acute toxicity due to its smaller size and increased bioavailability .

Regulatory Status: HC Red No. 3 is approved for cosmetic use in the EU under SCCS guidelines but restricted in concentrations ≤3.0% .

Biological Activity

2-((4-Amino-2-nitrophenyl)amino)ethanol, also known as HC Red No. 3, is a chemical compound with diverse applications in both industrial and research settings. Its biological activity has been the subject of various studies, particularly concerning its potential toxicological effects, mutagenicity, and interaction with biological systems. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 197.19 g/mol

- CAS Number : 2871-01-4

The compound features an amino group and a nitro group attached to a phenyl ring, which contributes to its reactivity and biological interactions.

1. Mutagenicity

Research has demonstrated that this compound exhibits mutagenic properties. In studies involving Salmonella typhimurium strains (TA97, TA98, TA100), the compound was found to induce mutations, indicating its potential as a carcinogen. Additionally, it showed mutagenic effects in the mouse lymphoma L5178Y/TK+/- assay, further supporting its classification as a mutagen.

2. Toxicological Studies

Extensive toxicological studies have been conducted using F344/N rats and B6C3F1 mice to evaluate the long-term effects of this compound. These studies involved administering the compound through dietary means and gavage over extended periods. Results indicated significant tissue pigmentation, suggesting absorption and metabolism within the body.

| Study Type | Model Organism | Administration Method | Findings |

|---|---|---|---|

| Carcinogenicity | F344/N rats | Gavage | Tissue pigmentation observed |

| Long-term exposure | B6C3F1 mice | Dietary | Potential mutagenic effects noted |

3. Antioxidant Activity

Some derivatives of this compound have been investigated for their antioxidant properties. These studies suggest that certain modifications to the compound can enhance its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study 1 : In a study assessing the mutagenicity of HC Red No. 3 in rodent models, it was discovered that high doses resulted in significant DNA damage markers compared to control groups.

- Case Study 2 : A comparative analysis involving various nitroaniline derivatives showed that modifications in the amino group can lead to enhanced anticancer activity in cell lines such as MCF-7 (breast cancer cells), indicating potential therapeutic applications .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and participate in redox reactions due to its functional groups. This interaction can influence cellular processes such as enzyme activity modulation and receptor binding, potentially leading to altered cellular responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-((4-Amino-2-nitrophenyl)amino)ethanol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of nitro-aromatic precursors. For example:

Nitration : Introduce a nitro group at the phenyl ring’s position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Amination : Reduce the nitro group at position 4 to an amino group via catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) or chemical reduction (e.g., SnCl₂/HCl).

Ethanolamine coupling : React the intermediate with ethanolamine under nucleophilic substitution conditions (e.g., DMF, 80°C, 12h).

Optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalysts (e.g., Pd vs. Pt) or solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, ethanol -OH at δ 1.5–2.5 ppm) and confirms substitution patterns.

- IR Spectroscopy : Detects functional groups (N-H stretch ~3300 cm⁻¹, nitro group ~1520 cm⁻¹, C-O stretch ~1050 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₈H₁₀N₃O₃, expected [M+H]⁺ = 196.0722) and fragmentation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in:

- Purity : Validate compound purity (>95%) via HPLC with UV/Vis detection (λmax ~270 nm for nitro-aromatic systems).

- Bioassay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity using consistent bacterial strains like E. coli ATCC 25922).

- Solubility : Use DMSO/water mixtures (≤1% DMSO) to avoid solvent toxicity in cell-based assays.

Cross-validate results with structural analogs (e.g., 2-((4-Chloro-2-nitrophenyl)amino)ethanol) to isolate substituent effects .

Q. What experimental strategies are recommended for studying the compound's stability under varying environmental conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λmax) over 24–72h.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures and identify degradation products via GC-MS.

- Light Sensitivity : Conduct photostability tests under UV light (300–400 nm) and compare with dark controls .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the amino/ethanol groups and active-site residues.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ constants) with antimicrobial IC₅₀ values to predict optimal functional groups.

- MD Simulations : Simulate 100-ns trajectories in explicit solvent to assess conformational stability and binding free energies (MM-PBSA) .

Data Analysis & Optimization

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ = (A + (B – A)/(1 + (C/x)^D))) using GraphPad Prism.

- ANOVA : Compare treatment groups (e.g., 10–100 µM concentrations) with post-hoc Tukey tests to identify significant differences (p < 0.05).

- EC₅₀ Confidence Intervals : Calculate 95% CIs via bootstrap resampling (n=1000 iterations) to assess precision .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ for nitro reduction efficiency (monitor via in-situ FTIR).

- Solvent Optimization : Replace THF with ethanol/water mixtures to enhance solubility and reduce side reactions.

- Workup Protocols : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) for high-purity isolation (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.